6-methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile
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Overview
Description
6-methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are essential components of nucleic acids, and their derivatives have significant biological and pharmaceutical importance. This compound is known for its diverse applications in medicinal chemistry, particularly in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile typically involves the reaction of β-amino enones with methylene active nitriles. One common method is the reaction of 4-(dimethylamino)but-3-en-2-one with malononitrile, followed by acid-induced cyclization . This reaction proceeds through the formation of intermediate compounds, which undergo cyclization to yield the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound can be achieved through a scalable and efficient one-pot synthesis using Montmorillonite-KSF as a catalyst. This method offers a green and cost-effective approach, with high yields and short reaction times under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have significant biological activities .
Scientific Research Applications
6-methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Mechanism of Action
The mechanism of action of 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s structure allows it to interact with nucleic acids and proteins, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: This compound shares a similar core structure but differs in its functional groups.
4-methoxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Another related compound with variations in substituents.
Uniqueness
6-methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
6-methyl-2-oxo-1H-pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-4-2-5(3-7)9-6(10)8-4/h2H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKHLNMEHLPOAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944892-04-0 |
Source
|
Record name | 6-methyl-2-oxo-1,2-dihydropyrimidine-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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